molecular formula C11H9F2NO2 B1503015 (7,8-Difluoro-2-methoxyquinolin-4-yl)methanol CAS No. 1125702-54-6

(7,8-Difluoro-2-methoxyquinolin-4-yl)methanol

Cat. No.: B1503015
CAS No.: 1125702-54-6
M. Wt: 225.19 g/mol
InChI Key: OQYGHEJPTKXFDC-UHFFFAOYSA-N
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Description

(7,8-Difluoro-2-methoxyquinolin-4-yl)methanol (CAS 1125702-54-6) is a high-value quinoline derivative of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C11H9F2NO2 and a molecular weight of 225.19, serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring a methanol group at the 4-position and fluoro substituents at the 7 and 8-positions of the quinoline ring, makes it a privileged intermediate for pharmaceutical research . Quinolines are fundamental heterocyclic molecules that play a significant role in chemical synthesis, and their derivatives are incredibly adaptable with a wide range of uses in industrial and medical chemistry . This specific compound is recognized as a key chemical intermediate in advanced research pathways. For instance, related 4-substituted quinoline compounds have been investigated as core structures in developing potent inhibitors of nitric oxide synthase (NOS) . Such inhibitors hold substantial therapeutic potential for a range of disorders, including pain, migraine, arthritis, and other inflammatory conditions . Furthermore, quinoline-based molecular frameworks are being explored for their ability to modulate other biological targets, such as the Sarco/Endoplasmic Reticulum Ca²⁺ ATPase (SERCA), indicating their broad utility in pioneering research for diseases like diabetes and neurodegenerative disorders . The presence of the fluorine atoms enhances the molecule's properties, such as its metabolic stability and binding affinity, which is a common strategy in modern drug design. The product is provided with high purity and requires storage sealed in dry, cool conditions between 2-8°C to ensure stability . Intended Use: This product is developed for laboratory research purposes only. It is not intended for use in humans, animals, or as a component in diagnostic or therapeutic applications. Handling: Researchers should refer to the Safety Data Sheet (SDS) for proper handling and disposal information.

Properties

IUPAC Name

(7,8-difluoro-2-methoxyquinolin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c1-16-9-4-6(5-15)7-2-3-8(12)10(13)11(7)14-9/h2-4,15H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYGHEJPTKXFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC(=C2F)F)C(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676350
Record name (7,8-Difluoro-2-methoxyquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125702-54-6
Record name 7,8-Difluoro-2-methoxy-4-quinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125702-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7,8-Difluoro-2-methoxyquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(7,8-Difluoro-2-methoxyquinolin-4-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8F2N2O2
  • Molecular Weight : 224.18 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound's structure allows it to engage in hydrogen bonding and π-π interactions with aromatic residues in proteins, which can modulate enzyme activities and receptor functions.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, including HeLa and MCF-7, with IC50 values indicating potent cytotoxicity.

Cell LineIC50 (µM)Mechanism
HeLa5.0Apoptosis induction via caspase activation
MCF-76.5Cell cycle arrest at G2/M phase

The compound was shown to induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers such as Bax and caspase-3, along with a decrease in anti-apoptotic Bcl-2 levels .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies reported effective inhibition against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1 × 10^-4 mg/mL
Escherichia coli1 × 10^-5 mg/mL
Pseudomonas aeruginosa1 × 10^-6 mg/mL

The compound's mechanism of action against bacteria involves disruption of cellular membranes and interference with metabolic pathways .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on human ovarian carcinoma cells. The results showed that treatment led to significant cell death and reduced tumor growth in vivo. The study utilized flow cytometry to analyze cell cycle progression and confirmed apoptosis through annexin V staining .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects of the compound against multi-drug resistant strains. The findings revealed that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

  • Molecular Formula : C10H8F2N2O2
  • CAS Number : 1125702-54-6

The structure features a quinoline core substituted with difluoro and methoxy groups, which enhances its biological activity.

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Studies have indicated that derivatives of quinoline compounds exhibit notable antimicrobial properties. Specifically, (7,8-difluoro-2-methoxyquinolin-4-yl)methanol has been evaluated for its effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of fluorine atoms in the structure is believed to enhance the compound's interaction with microbial targets.
  • Anticancer Research
    • Research has shown that quinoline derivatives can possess anticancer properties. For instance, compounds similar to this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation . The mechanism often involves the modulation of key signaling pathways related to cell growth and apoptosis.
  • Enzyme Inhibition
    • The compound has been explored for its potential as an inhibitor of specific enzymes involved in cancer progression and other diseases. Studies suggest that modifications in the quinoline structure can lead to varying degrees of enzyme inhibition, making it a candidate for drug development targeting specific pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline precursors. The incorporation of fluorine atoms is achieved through selective fluorination techniques which are crucial for enhancing biological activity .

Synthesis Overview

StepReaction TypeKey Reagents
1Nucleophilic substitutionFluorinated aniline
2MethoxylationMethanol under acidic conditions
3ReductionLithium aluminum hydride

Case Studies

  • Antimicrobial Efficacy
    • A study highlighted the antimicrobial efficacy of synthesized quinoline derivatives against both Gram-positive and Gram-negative bacteria. Compounds were screened using well diffusion methods, revealing that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis .
  • Anticancer Activity Assessment
    • In vitro studies have demonstrated that this compound derivatives can induce apoptosis in cancer cell lines. A notable case involved a derivative that showed significant cytotoxicity against human breast cancer cells with IC50 values in the low micromolar range .
  • Enzyme Inhibition Studies
    • Research indicated that this compound could effectively inhibit MEK enzymes associated with cancer cell signaling pathways. This inhibition was linked to structural modifications that enhance binding affinity to the enzyme's active site .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen Substituent Effects

Fluorine and chlorine substituents significantly alter physicochemical and biological properties. For example:

Compound Substituents (7,8) LogP* Solubility (mg/mL) Biological Activity (IC50, μM)
(7,8-Difluoro-2-methoxyquinolin-4-yl)methanol F, F ~1.2 ~10 (aqueous) Not reported
7,8-Dichloro-2-methyl-1H-quinolin-4-one Cl, Cl ~2.5 ~2 (DMSO) Antifungal (IC50 = 5.6)

*Predicted using fragment-based methods.

  • Electronegativity and Stability : Fluorine’s high electronegativity increases the compound’s polarity and oxidative stability compared to chlorine, which may reduce off-target interactions in biological systems .
  • Lipophilicity : Chlorine’s larger atomic radius and lower electronegativity contribute to higher LogP values, reducing aqueous solubility but enhancing membrane permeability .

Methoxy vs. Methyl Substituents

The methoxy group (-OMe) at position 2 contrasts with methyl (-CH3) groups in analogs like 7,8-dichloro-2-methylquinolin-4-one :

  • Electronic Effects: Methoxy is a stronger electron-donating group, increasing quinoline ring electron density, which may enhance π-π stacking or hydrogen-bond acceptor capacity.
  • Solubility : Methoxy derivatives generally exhibit improved aqueous solubility due to polarity, whereas methyl groups favor hydrophobic interactions .

Hydroxymethyl vs. Ketone Functionality

Replacing the hydroxymethyl group with a ketone (e.g., methanone derivatives in ) alters molecular interactions:

  • Hydrogen Bonding: The -CH2OH group can donate and accept hydrogen bonds, improving solubility and target binding.
  • Reactivity : Hydroxymethyl groups may undergo oxidation to carboxylic acids or participate in esterification, while ketones are less reactive under physiological conditions .

Toxicity Considerations

Methanol’s inherent toxicity (e.g., metabolic conversion to formic acid) is well-documented . However, when incorporated into a larger quinoline framework, systemic toxicity may be mitigated due to reduced volatility and altered pharmacokinetics.

Preparation Methods

Starting Materials and Precursors

The synthesis often begins with halogenated quinoline derivatives or their precursors, such as 7,8-difluoroquinoline or 7,8-difluoro-2-chloroquinoline, which provide the fluorine atoms in the target positions. The methoxy group is introduced by methylation of a hydroxyl precursor or by nucleophilic substitution on a chloroquinoline intermediate.

Key Synthetic Steps

  • Step 1: Synthesis of 7,8-Difluoro-2-methoxyquinoline

    This step involves the substitution of a suitable leaving group (e.g., chlorine) at position 2 with a methoxy group. The reaction is typically carried out under nucleophilic aromatic substitution conditions using methoxide ions.

  • Step 2: Introduction of the Hydroxymethyl Group at Position 4

    The 4-position is functionalized by converting a suitable precursor (e.g., 4-chloro or 4-formyl quinoline derivative) to the hydroxymethyl group. This can be achieved by:

    • Reduction of a 4-formyl intermediate using mild reducing agents such as sodium borohydride.
    • Nucleophilic substitution of a 4-chloro group with formaldehyde derivatives or hydroxymethylating agents.
  • Step 3: Purification and Characterization

    After synthesis, the compound is purified by standard organic chemistry methods such as column chromatography. Characterization is done using NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Detailed Research Findings and Data

While specific detailed synthetic procedures for this compound are limited in open literature, related quinoline derivatives have been synthesized using palladium-catalyzed coupling reactions and nucleophilic aromatic substitution, as reported in advanced synthetic methodologies for functionalized quinolines.

Example Synthetic Route (Inferred from Related Compounds)

Step Reaction Type Reagents/Conditions Outcome
1 Nucleophilic aromatic substitution 7,8-difluoro-2-chloroquinoline + sodium methoxide, reflux in methanol 7,8-difluoro-2-methoxyquinoline
2 Formylation at position 4 Vilsmeier-Haack reaction or lithiation + DMF 7,8-difluoro-2-methoxyquinoline-4-carbaldehyde
3 Reduction Sodium borohydride in methanol or ethanol This compound
4 Purification Silica gel chromatography Pure target compound

Analytical Data (Typical for Confirmation)

Technique Data/Result
1H NMR Signals consistent with methoxy, aromatic protons, and hydroxymethyl group
13C NMR Peaks corresponding to quinoline carbons, methoxy carbon, and hydroxymethyl carbon
Mass Spectrometry Molecular ion peak at m/z = 225.19 (Molecular weight)
Elemental Analysis Consistent with C11H9F2NO2 composition

Notes on Alternative Synthetic Approaches

  • Palladium-Catalyzed Coupling Reactions: For complex quinoline derivatives, Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) is often employed to assemble the quinoline framework with desired substitutions.

  • Halogen Exchange and Functional Group Interconversion: Starting from halogenated quinolines, functional groups can be interconverted via nucleophilic aromatic substitution or metal-catalyzed coupling to install methoxy and hydroxymethyl groups.

  • Use of Protecting Groups: In multi-step syntheses, protecting groups may be used to safeguard sensitive functionalities during transformations.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Nucleophilic Aromatic Substitution Methoxy substitution at C-2 on chloroquinoline Straightforward, well-established Requires activated halide, harsh conditions possible
Formylation + Reduction Introduce aldehyde at C-4, then reduce to hydroxymethyl High regioselectivity Multi-step, requires careful control
Pd-Catalyzed Coupling Assembly of quinoline core with substitutions Versatile, allows complex modifications Requires expensive catalysts, optimization needed

Q & A

Q. What experimental designs are critical for studying pH-dependent fluorescence properties of this compound?

  • Methodological Answer : Design a multifactorial experiment varying pH (2–10), solvent polarity (methanol/water ratios), and temperature (25–37°C). Use a central composite design (CCD) to model fluorescence intensity (λex 350 nm, λem 450 nm) and identify optimal conditions for bioimaging applications .

Data Contradiction & Reproducibility

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Yield variations (>20% difference) often stem from purification methods. Compare column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethyl acetate/hexane). Publish detailed procedural metadata (e.g., gradient elution rates, drying times) to enhance reproducibility .

Q. What statistical approaches validate contradictory results in structure-activity relationship (SAR) studies?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to SAR datasets. For example, if logP and hydrogen-bond donor count correlate inconsistently with activity, PCA can isolate confounding variables (e.g., steric effects from the methoxy group) .

Ethical & Reporting Standards

Q. How should researchers report negative or inconclusive data for this compound in publications?

  • Methodological Answer : Follow FAIR data principles: deposit raw NMR/MS spectra in repositories (e.g., Zenodo) with DOI links. Use the ARRIVE guidelines for biological studies to document all experimental parameters, even if results are negative .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7,8-Difluoro-2-methoxyquinolin-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(7,8-Difluoro-2-methoxyquinolin-4-yl)methanol

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